Cas no 20238-94-2 (Glycinamide, glycyl-)

Glycinamide, also known as glycyl-amide, is a simple dipeptide derivative composed of glycine with an amide functional group. This compound serves as a versatile building block in peptide synthesis and pharmaceutical research due to its high reactivity and stability. Its small molecular structure allows for efficient incorporation into more complex peptides and bioactive molecules. Glycinamide is particularly valuable in medicinal chemistry for designing enzyme inhibitors and drug candidates, owing to its ability to mimic natural peptide bonds. The compound exhibits excellent solubility in water and polar solvents, facilitating its use in aqueous reaction systems. Its purity and consistent quality make it a reliable reagent for research and industrial applications in biochemistry and drug development.
Glycinamide, glycyl- structure
Glycinamide, glycyl- structure
Product Name:Glycinamide, glycyl-
CAS No:20238-94-2
MF:C4H9N3O2
MW:131.133160352707
CID:1392421
PubChem ID:437662
Update Time:2025-07-02

Glycinamide, glycyl- Chemical and Physical Properties

Names and Identifiers

    • Glycinamide, glycyl-
    • 2-amino-N-(2-amino-2-oxoethyl)acetamide
    • H-GLY-GLY-NH2
    • AKOS000166998
    • DTXSID90331355
    • SCHEMBL460909
    • MFCD00083690
    • H-Gly-GlyNH2
    • AC8959
    • CS-0653385
    • glycylglycinamide
    • DJGACOXTAHQLTD-UHFFFAOYSA-N
    • HY-P4275
    • DA-53983
    • SY250873
    • Gly-Gly-NH2
    • 20238-94-2
    • CHEMBL126278
    • Inchi: 1S/C4H9N3O2/c5-1-4(9)7-2-3(6)8/h1-2,5H2,(H2,6,8)(H,7,9)
    • InChI Key: DJGACOXTAHQLTD-UHFFFAOYSA-N
    • SMILES: O=C(CN)NCC(N)=O

Computed Properties

  • Exact Mass: 131.06957
  • Monoisotopic Mass: 131.069476538g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 123
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.3
  • Topological Polar Surface Area: 98.2Ų

Experimental Properties

  • PSA: 98.21

Glycinamide, glycyl- Pricemore >>

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Glycinamide, glycyl- Related Literature

Additional information on Glycinamide, glycyl-

Recent Advances in Glycinamide and Glycyl- Related Research: Focus on CAS 20238-94-2

Glycinamide (CAS 20238-94-2) and its derivatives, particularly glycyl- compounds, have garnered significant attention in the field of chemical biology and pharmaceutical research due to their versatile applications in drug design, peptide synthesis, and metabolic studies. Recent studies have explored the potential of these molecules in various therapeutic areas, including neurodegenerative diseases, cancer, and antimicrobial resistance. This research brief synthesizes the latest findings and advancements related to Glycinamide and glycyl- compounds, providing a comprehensive overview for professionals in the field.

One of the most notable developments in this area is the use of Glycinamide as a building block in the synthesis of peptide-based therapeutics. Researchers have demonstrated that glycyl- residues can enhance the stability and bioavailability of peptide drugs, making them more effective in targeting specific biological pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted the role of glycyl- modified peptides in improving drug delivery systems for treating Alzheimer's disease. The study reported that glycyl- modifications increased the blood-brain barrier permeability of therapeutic peptides, offering a promising avenue for neurodegenerative disease treatment.

In addition to their therapeutic potential, Glycinamide and glycyl- compounds have also been investigated for their role in metabolic engineering. A recent study in Nature Chemical Biology explored the use of these compounds as precursors in the biosynthesis of novel antibiotics. The researchers identified that glycyl- derivatives could be enzymatically modified to produce structurally diverse antimicrobial agents, addressing the growing concern of antibiotic resistance. This finding underscores the importance of Glycinamide and glycyl- compounds in developing next-generation antibiotics.

Another area of interest is the application of Glycinamide in cancer research. A 2024 study published in Cancer Research revealed that glycyl- modified small molecules could selectively inhibit cancer cell proliferation by targeting specific metabolic enzymes. The study utilized CAS 20238-94-2 as a starting material to synthesize a series of glycyl- conjugated inhibitors, which showed potent activity against pancreatic cancer cells. These results suggest that Glycinamide-based compounds could serve as a valuable tool in the development of targeted cancer therapies.

Despite these advancements, challenges remain in the large-scale production and clinical translation of Glycinamide and glycyl- based therapeutics. Issues such as synthetic yield, purity, and scalability need to be addressed to fully realize their potential. However, ongoing research efforts, including the development of novel synthetic routes and enzymatic methods, are paving the way for overcoming these obstacles. For example, a recent preprint on bioRxiv described a high-yield enzymatic synthesis of Glycinamide derivatives using engineered enzymes, offering a sustainable and efficient alternative to traditional chemical synthesis.

In conclusion, Glycinamide (CAS 20238-94-2) and glycyl- compounds continue to be a focal point in chemical biology and pharmaceutical research. Their diverse applications in drug design, metabolic engineering, and cancer therapy highlight their significance in addressing some of the most pressing medical challenges. As research progresses, these molecules are expected to play an increasingly important role in the development of innovative therapeutics. This brief underscores the need for continued investment in this area to unlock their full potential and translate laboratory findings into clinical applications.

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